8-Bromo-7-fluoroquinoline hydrochloride
Overview
Description
8-Bromo-7-fluoroquinoline hydrochloride is a chemical compound with the molecular formula C9H5BrFN.ClH . It is a powder that should be stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5BrFN.ClH/c10-8-7(11)4-3-6-2-1-5-12-9(6)8;/h1-5H;1H . The molecular weight of this compound is 262.51 .Scientific Research Applications
Coordination Chemistry and Biological Applications
8-Hydroxyquinoline derivatives, structurally similar to 8-Bromo-7-fluoroquinoline, are extensively used in coordination chemistry due to their ability to form complexes with various metal ions. For instance, 8-hydroxyquinoline derived p-halo N4-phenyl substituted thiosemicarbazones and their Co(III), Ni(II), and Cu(II) complexes have been studied for their crystal structures, spectral characterization, and in vitro cytotoxic studies, revealing enhanced antiproliferative activity against breast cancer cell lines, suggesting potential anticancer applications (Avinash Kotian et al., 2021).
Fluorescence and Sensing Applications
Research on 8-hydroxyquinoline and its derivatives demonstrates their fluorogenic properties when complexed with metal ions, making them useful for the detection, separation, and quantitative analysis of metal ions. For example, hydroxyquinoline-based ligands with extended conjugated fluorophores have been designed for turn-on and ratiometric signal output in fluorescence-based sensor arrays for distinguishing between cationic analytes (Manuel A. Palacios et al., 2007).
Corrosion Detection
The fluorescent properties of 8-hydroxyquinoline have been utilized in detecting corrosion in situ at early stages before serious damages occur on metal surfaces. This application is particularly relevant in materials science and engineering for monitoring the integrity of protective coatings and structures (Shamim Roshan et al., 2018).
Photolysis and Photoprotection
8-Bromo-7-hydroxyquinoline has been identified as an efficient photoremovable protecting group for carboxylates, phosphates, and diols, functional groups commonly found on bioactive molecules. This suggests potential applications in the development of photoprotected drugs and biomolecules, allowing for controlled release through photolysis under physiological conditions (Yue Zhu et al., 2006).
Safety and Hazards
While specific safety and hazard information for 8-Bromo-7-fluoroquinoline hydrochloride is not available, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment when handling similar chemical compounds .
Properties
IUPAC Name |
8-bromo-7-fluoroquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN.ClH/c10-8-7(11)4-3-6-2-1-5-12-9(6)8;/h1-5H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMOPPQFFPIYKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)F)Br)N=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803587-32-7 | |
Record name | Quinoline, 8-bromo-7-fluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803587-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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